molecular formula C9H13Hg2NO2S B1257900 N,N-Bis(methylmercury)-4-toluene sulfamide CAS No. 29212-64-4

N,N-Bis(methylmercury)-4-toluene sulfamide

Cat. No.: B1257900
CAS No.: 29212-64-4
M. Wt: 600.46 g/mol
InChI Key: XJQLQPMGEKSQFB-UHFFFAOYSA-N
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Description

N,N-Bis(methylmercury)-4-toluene sulfamide is an organomercury compound characterized by the presence of two mercury atoms bonded to a sulfonylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(methylmercury)-4-toluene sulfamide typically involves the reaction of methylmercury chloride with 4-methylphenylsulfonylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(methylmercury)-4-toluene sulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Bis(methylmercury)-4-toluene sulfamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Bis(methylmercury)-4-toluene sulfamide involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form strong complexes with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily mediated through the formation of covalent bonds between the mercury atoms and the sulfur atoms in thiol groups.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: A simpler organomercury compound with a single mercury atom bonded to a methyl group.

    Dimethylmercury: Contains two methyl groups bonded to a single mercury atom.

    Ethylmercury: Similar to methylmercury but with an ethyl group instead of a methyl group.

Uniqueness

N,N-Bis(methylmercury)-4-toluene sulfamide is unique due to the presence of two mercury atoms and the sulfonylamino group, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

29212-64-4

Molecular Formula

C9H13Hg2NO2S

Molecular Weight

600.46 g/mol

IUPAC Name

methyl-[methylmercurio-(4-methylphenyl)sulfonylamino]mercury

InChI

InChI=1S/C7H7NO2S.2CH3.2Hg/c1-6-2-4-7(5-3-6)11(8,9)10;;;;/h2-5H,1H3;2*1H3;;

InChI Key

XJQLQPMGEKSQFB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N([Hg]C)[Hg]C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N([Hg]C)[Hg]C

Synonyms

DMMTS
N,N'-bis(dimethylmercury)-4-toluol sulfamide
N,N-bis(methylmercury)-4-toluene sulfamide
N,N-bis(methylmercury)-para-toluene sulfamide
NNBMMTS

Origin of Product

United States

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